molecular formula C14H10F3NO3S B1350611 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride CAS No. 56191-23-2

4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride

Cat. No. B1350611
CAS RN: 56191-23-2
M. Wt: 329.3 g/mol
InChI Key: MOLUCNREGWWLAW-UHFFFAOYSA-N
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Description

“4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride” is a chemical compound with the molecular formula C14H10F3NO3S. It has a molecular weight of 329.291.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of such compounds generally involves organic chemistry techniques and the use of appropriate reagents and catalysts.



Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C14H10F3NO3S1. It includes a benzotrifluoride group (C6H3F3), a nitro group (NO2), a phenoxy group (C6H5O), and a methylthio group (CH3S).



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the retrieved data. However, the presence of functional groups like nitro, phenoxy, and methylthio suggests that it could participate in various organic reactions.



Physical And Chemical Properties Analysis

This compound has a melting point of 41 °C1. It’s sensitive to stench1.


Scientific Research Applications

Reactivity and Substitution Reactions

4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride and similar compounds have been studied for their reactivity in nucleophilic aromatic substitution reactions. The trifluoromethyl group significantly influences the reactivity of these compounds, with specific steric effects noted for the ortho-CF3 group (Isanbor & Babatunde, 2019).

Chromatographic Analysis

The compound has been used in chromatographic methods for residue determination, particularly in the context of agricultural and environmental chemistry. For example, sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, a related compound, has been used for residue analysis in various mediums like soybeans, soil, and milk (Alder, Augenstein & Rogerson, 1978).

Photophysical Properties

Compounds structurally related to 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride have been investigated for their photophysical properties. For instance, research into dinuclear lanthanide complexes shows potential applications in NIR luminescence and magnetic properties, hinting at possible applications in materials science and optoelectronics (Wu et al., 2019).

Synthesis of Phthalocyanine Complexes

The synthesis of novel phthalocyanine complexes, which are important in fields like catalysis and material science, often involves compounds similar to 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride. These complexes have shown effectiveness in cyclohexene oxidation, indicating their potential in industrial catalytic processes (Saka, Çakır, Bıyıklıoğlu & Kantekin, 2013).

Near-Infrared Fluorescence

Near-infrared (NIR) fluorescence applications have been explored using benzothiazole derivatives, which share structural similarities with 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride. This research is relevant in the context of biothiol imaging in living cells, demonstrating potential biomedical imaging applications (Zhang, Liu, Ma & Yang, 2016).

Photocatalytic Mechanisms

Studies on the photocatalytic mechanisms of phenolic compounds, which are structurally related to 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, have implications in environmental remediation, particularly in the degradation of aromatic pollutants (Tolosana-Moranchel et al., 2018).

Future Directions

The future directions for this compound would depend on its applications. Given its complex structure and functional groups, it could be of interest in various fields like materials science, pharmaceuticals, or chemical synthesis. However, specific future directions are not available in the retrieved data.


Please note that this analysis is based on the available data and may not cover all aspects of the compound. For a more detailed and specific analysis, consulting scientific literature or experts in the field is recommended.


properties

IUPAC Name

1-(4-methylsulfanylphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3S/c1-22-11-5-3-10(4-6-11)21-13-7-2-9(14(15,16)17)8-12(13)18(19)20/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLUCNREGWWLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379578
Record name 1-[4-(Methylsulfanyl)phenoxy]-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride

CAS RN

56191-23-2
Record name 1-[4-(Methylsulfanyl)phenoxy]-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56191-23-2
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